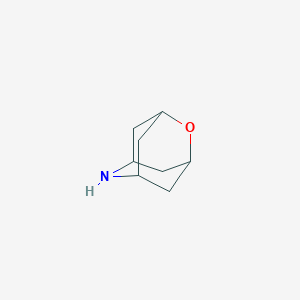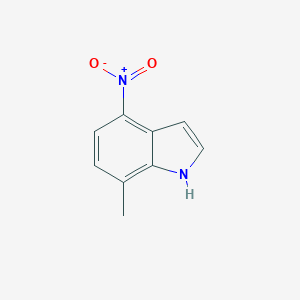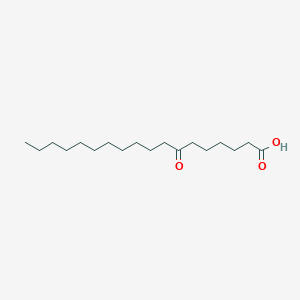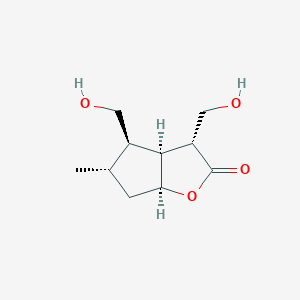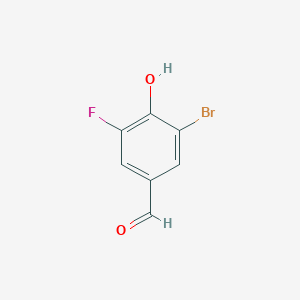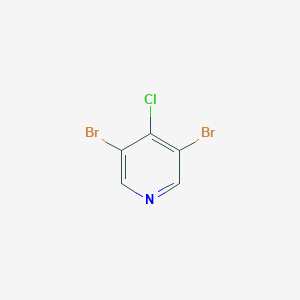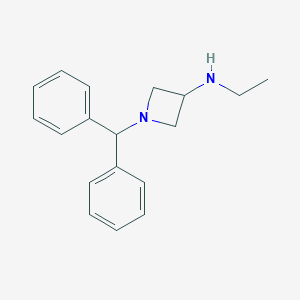
2-(2-甲基-1,3-二氧戊环-2-基)乙醛
描述
“2-(2-Methyl-1,3-dioxolan-2-yl)acetaldehyde” is a chemical compound with the CAS Number: 18871-63-1. It has a molecular weight of 130.14 . The IUPAC name for this compound is 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.14 g/mol, a XLogP3-AA of -0.5, and a topological polar surface area of 35.5 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .科学研究应用
燃料加工和化学合成
柴油添加剂:2-甲基-1,3-二氧戊环等缩醛可以从可再生资源中提取,是含氧柴油添加剂的有希望的候选者。已经探索了使用 Amberlyst 47 酸性离子交换树脂从甘油和乙醛生产它们,在各种条件下实现了高选择性和转化率 (Agirre 等人,2013)。
与硫化氢的化学反应:2-甲基-1,3-二氧戊环在酸催化剂存在下与硫化氢反应,形成三硫乙醛,突出了其在不同化学环境中的反应性 (Shostakovskii 等人,1965)。
食品和葡萄酒分析
- 葡萄酒中的存在:2-甲基-1,3-二氧戊环衍生物已在西班牙菲诺雪利酒中检测到,可用于表征这些葡萄酒的缩醛部分 (Muller 等人,1978)。它们在波特酒中的浓度也随着陈酿时间的增加而增加,为陈年葡萄酒的香气做出贡献 (Ferreira 等人,2002)。
材料科学
聚合:已经研究了 2-(氯代甲基)-4-亚甲基-1,3-二氧戊环的聚合,在生产耐火性良好的高熔点无色固体方面有应用 (Dietrich, 1968)。
香精合成中的催化:具有橙花香味的化合物 2-甲基-2-萘基-1,3-二氧戊环的缩醛化反应由固体酸催化剂催化,证明了反应物大小、极性和催化剂性质对合成效率的影响 (Climent 等人,2002)。
属性
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2-3-7)8-4-5-9-6/h3H,2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBQTMYBGOKQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451573 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18871-63-1 | |
| Record name | 2-(2-methyl-1,3-dioxolan-2-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




